2-((4-(2-(2-Chlorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide
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Overview
Description
2-((4-(2-(2-Chlorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide is an organic compound that features a complex structure with multiple functional groups, including an amide, an ether, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-(2-Chlorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:
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Formation of the Amide Bond: : The initial step involves the reaction of 2-chlorophenylacetic acid with but-2-yn-1-amine to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
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Etherification: : The next step involves the etherification of the amide intermediate with 2-hydroxybenzamide. This can be achieved using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to improve efficiency, and implementing rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and aromatic rings. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane. Typical reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring with the chlorine substituent can undergo nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) can be used to replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: H2 with Pd/C in ethanol or LiAlH4 in tetrahydrofuran (THF).
Substitution: NaOCH3 in methanol or other nucleophiles in suitable solvents.
Major Products
Oxidation: Products may include carboxylic acids or ketones depending on the site of oxidation.
Reduction: Products include alkenes or alkanes.
Substitution: Products vary based on the nucleophile used, leading to different substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of amide and ether functional groups with biological macromolecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the chlorinated aromatic ring and the amide group could facilitate binding to specific molecular targets, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-((4-(2-Phenylacetamido)but-2-yn-1-yl)oxy)benzamide: Similar structure but lacks the chlorine atom, which may affect its reactivity and binding properties.
2-((4-(2-(2-Bromophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide: Contains a bromine atom instead of chlorine, potentially altering its chemical behavior and biological activity.
Uniqueness
The presence of the 2-chlorophenyl group in 2-((4-(2-(2-Chlorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide makes it unique compared to its analogs. This chlorine atom can influence the compound’s electronic properties, reactivity, and interaction with biological targets, potentially enhancing its efficacy in certain applications.
Properties
IUPAC Name |
2-[4-[[2-(2-chlorophenyl)acetyl]amino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c20-16-9-3-1-7-14(16)13-18(23)22-11-5-6-12-25-17-10-4-2-8-15(17)19(21)24/h1-4,7-10H,11-13H2,(H2,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIGNEJFKGKMFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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